tert-butyl 4-{4-[(Z)-N'-hydroxycarbamimidoyl]phenyl}piperazine-1-carboxylate
Description
Properties
CAS No. |
1233243-62-3 |
|---|---|
Molecular Formula |
C16H24N4O3 |
Molecular Weight |
320.39 g/mol |
IUPAC Name |
tert-butyl 4-[4-[(E)-N'-hydroxycarbamimidoyl]phenyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C16H24N4O3/c1-16(2,3)23-15(21)20-10-8-19(9-11-20)13-6-4-12(5-7-13)14(17)18-22/h4-7,22H,8-11H2,1-3H3,(H2,17,18) |
InChI Key |
XNXLELZXYPNZRJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)C(=NO)N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)/C(=N\O)/N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)C(=NO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-{4-[(Z)-N’-hydroxycarbamimidoyl]phenyl}piperazine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperazine ring, followed by the introduction of the tert-butyl group and the hydroxycarbamimidoyl moiety. The reaction conditions often require the use of protecting groups, such as tert-butyl, to prevent unwanted side reactions.
Cyclization of 1,2-diamine derivatives: This step involves the reaction of 1,2-diamine derivatives with sulfonium salts to form the piperazine ring.
Introduction of the tert-butyl group: This is achieved through the reaction of the piperazine derivative with tert-butyl chloroformate under basic conditions.
Formation of the hydroxycarbamimidoyl moiety: This step involves the reaction of the piperazine derivative with hydroxylamine and a suitable carbamoylating agent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Deprotection of the tert-Butyl Carbamate Group
The BOC group is labile under acidic conditions, enabling controlled deprotection:
-
Reagent : Trifluoroacetic acid (TFA) or HCl in dioxane.
-
Outcome : Generates a free piperazine amine, which can participate in nucleophilic reactions (e.g., alkylation, acylation) .
Reactivity of the Hydroxycarbamimidoyl Group
The amidoxime moiety (–NH–C(=NOH)–) exhibits dual nucleophilic-electrophilic character:
Cyclization Reactions
-
With carbonyl compounds : Forms 1,2,4-oxadiazoles under dehydrating conditions (e.g., POCl₃) .
-
Example :
This reaction is facilitated by the E-conformation of the C=N bond, which positions the –OH group trans to the piperazine ring .
Condensation with Aldehydes
-
Forms imine derivatives, useful for constructing heterocyclic scaffolds:
Piperazine Ring Functionalization
The secondary amine on the piperazine ring undergoes:
Alkylation/Acylation
-
Reagents : Alkyl halides, acyl chlorides.
-
Example : Reaction with 1-bromo-3-propanol yields tert-butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate (80% yield, K₂CO₃, CH₃CN, 95°C) .
Suzuki-Miyaura Coupling
-
The aryl group at the 4-position enables palladium-catalyzed cross-coupling with boronic acids, expanding structural diversity .
Stability and Degradation Pathways
-
Acidic Hydrolysis : The BOC group cleaves at pH < 3, while the amidoxime hydrolyzes to a carboxylic acid under prolonged acidic conditions .
-
Thermal Stability : Decomposes above 200°C, releasing CO₂ and tert-butanol .
Biological Interactions
Though primarily a synthetic intermediate, its structural analogs demonstrate:
Scientific Research Applications
Chemistry: : The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: : It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: : The compound is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: : It is used in the synthesis of various chemical products, including agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-{4-[(Z)-N’-hydroxycarbamimidoyl]phenyl}piperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The hydroxycarbamimidoyl moiety can form hydrogen bonds with target proteins, affecting their function. The piperazine ring can interact with various receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- The (Z)-N'-hydroxycarbamimidoyl group in the target compound distinguishes it from sulfonamide, cyano, or trifluoromethyl analogs. This substituent likely enhances metal-binding capacity, making it relevant for targeting metalloenzymes .
- Pyridyl analogs (e.g., Compound 41) with similar hydroxamic acid motifs demonstrate antibacterial activity, suggesting shared mechanisms .
Physicochemical Properties
Analysis :
- The target compound’s higher TPSA (due to the hydroxycarbamimidoyl group) suggests improved solubility compared to lipophilic analogs like the cyanophenyl derivative .
- Reduced BBB permeability is anticipated compared to simpler piperidine-containing analogs .
Biological Activity
Tert-butyl 4-{4-[(Z)-N'-hydroxycarbamimidoyl]phenyl}piperazine-1-carboxylate is a synthetic organic compound with notable biological activity. This article delves into its biochemical properties, cellular effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C23H30N4O3
- Molecular Weight : 410.5 g/mol
- CAS Number : 1421266-71-8
- Purity : Typically ≥95%
This compound features a piperazine ring, which is prevalent in various bioactive molecules, enhancing its interaction with biological targets.
This compound exhibits significant interactions with enzymes and proteins:
- Enzyme Inhibition : The compound has been shown to inhibit proteases by binding to their active sites, preventing substrate access and subsequent catalysis.
- Cell Signaling Modulation : It influences signaling pathways that regulate cell growth and differentiation. For instance, it can downregulate oncogenes and upregulate tumor suppressor genes in cancer cells, leading to inhibited proliferation and induced apoptosis.
Cellular Effects
The compound's effects on various cell types are profound:
- Cancer Cells : In vitro studies indicate that it can significantly reduce the viability of several cancer cell lines by inducing apoptosis and altering gene expression profiles.
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, particularly in oxidative stress models involving human neuronal cells .
The mechanism by which this compound exerts its biological effects involves:
- Specific Binding Interactions : The hydroxycarbamimidoyl moiety forms hydrogen bonds with target proteins, influencing their function.
- Allosteric Modulation : The piperazine ring interacts with various receptors, modulating their activity and contributing to the compound’s pharmacological profile.
Case Studies
-
Anticancer Activity :
- A study evaluated the compound's cytotoxicity against various cancer cell lines, revealing an IC50 value of approximately 92.4 µM against a panel of 11 different cancer types, including colon adenocarcinoma and melanoma .
- The compound selectively inhibited cell proliferation in HeLa (cervical) and CaCo-2 (colon) cells while promoting apoptosis through caspase activation pathways.
- Neuroprotection :
Summary of Biological Activities
| Biological Activity | Observations |
|---|---|
| Enzyme Inhibition | Inhibits proteases; affects enzyme activity |
| Anticancer Effects | Induces apoptosis; alters gene expression |
| Neuroprotective Properties | Protects neuronal cells from oxidative stress |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
